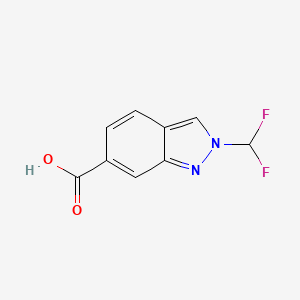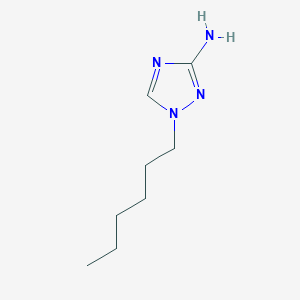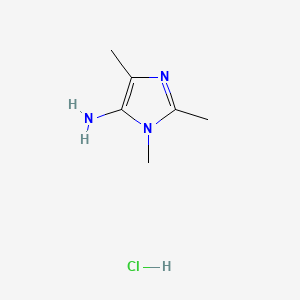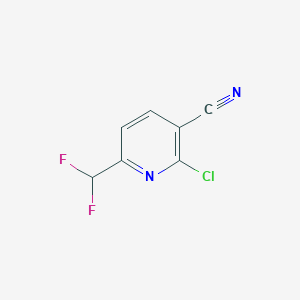
2-Chloro-6-(difluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(difluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H3ClF2N2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a difluoromethyl group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)nicotinonitrile typically involves the introduction of the chlorine and difluoromethyl groups onto the nicotinonitrile core. One common method is the halogenation of 6-(difluoromethyl)nicotinonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Amino or thiol derivatives of nicotinonitrile.
Oxidation: Oxidized forms of the compound, potentially leading to carboxylic acids or other functional groups.
Reduction: Reduced forms, possibly leading to the removal of the nitrile group or reduction of the difluoromethyl group.
Aplicaciones Científicas De Investigación
2-Chloro-6-(difluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(difluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-2,4-dimethylnicotinonitrile: Contains additional methyl groups on the pyridine ring.
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: Contains an additional chlorine atom and a trifluoromethyl group.
Uniqueness
2-Chloro-6-(difluoromethyl)nicotinonitrile is unique due to the specific positioning of the chlorine and difluoromethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C7H3ClF2N2 |
|---|---|
Peso molecular |
188.56 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2/c8-6-4(3-11)1-2-5(12-6)7(9)10/h1-2,7H |
Clave InChI |
JUBLOUILPONADW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C#N)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


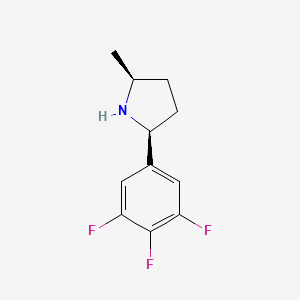
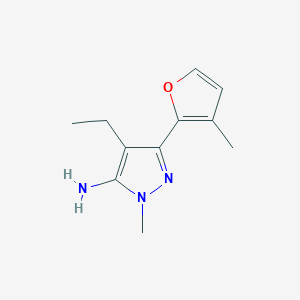
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
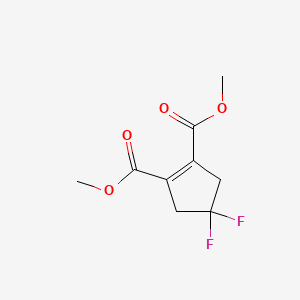
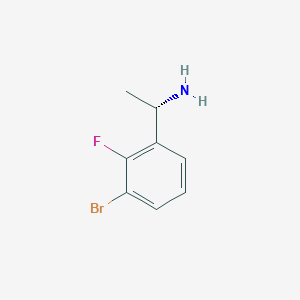
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)

